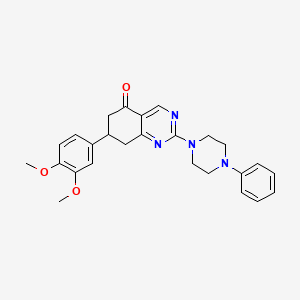![molecular formula C26H18N2O3 B15022515 (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15022515.png)
(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a phenyl group, and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the phenyl and furan groups. Common reagents used in these reactions include aromatic amines, carboxylic acids, and furan derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-quality products suitable for research and application.
化学反応の分析
Types of Reactions
(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.
科学的研究の応用
(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and furan group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. These interactions can lead to the modulation of biochemical pathways, resulting in the observed effects.
類似化合物との比較
Similar Compounds
(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide: shares similarities with other benzoxazole and furan derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of structural elements, which may confer distinct biological activities and chemical reactivity
特性
分子式 |
C26H18N2O3 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C26H18N2O3/c29-25(16-14-21-13-15-23(30-21)18-7-2-1-3-8-18)27-20-10-6-9-19(17-20)26-28-22-11-4-5-12-24(22)31-26/h1-17H,(H,27,29)/b16-14+ |
InChIキー |
TTXDAACKTHZDQC-JQIJEIRASA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(1,3-Benzothiazol-2-yl)-5-propyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B15022440.png)
![4-({[(4Z)-1-[4-(Adamantan-1-YL)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)-N-(3-methoxypyrazin-2-YL)benzene-1-sulfonamide](/img/structure/B15022446.png)
![N-(4-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B15022450.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B15022455.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15022466.png)
![3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-[2-(4-methoxy-phenyl)-ethyl]-propionamide](/img/structure/B15022473.png)
![8-(1,3-Benzodioxol-5-ylmethylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15022474.png)

![2,4-dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol](/img/structure/B15022489.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B15022498.png)
![Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate](/img/structure/B15022505.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B15022520.png)
![N-[2-(Benzylsulfanyl)-1-(N'-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B15022528.png)
![3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15022534.png)
